

An In-depth Technical Guide to 1-Phenyl-3-methylaminobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Phenyl-3-methylaminobutane
Cat. No.:	B1617593

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic approach for **1-Phenyl-3-methylaminobutane**. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1-Phenyl-3-methylaminobutane, also known by synonyms such as methamphproamine and N-methyl-4-phenylbutan-2-amine, is a chemical compound with the molecular formula C₁₁H₁₇N.^{[1][2]} Its structure consists of a butane chain with a phenyl group attached to the first carbon and a methylamino group at the third position.

Identifier	Value	Source
IUPAC Name	N-methyl-4-phenylbutan-2-amine	[3]
Molecular Formula	C ₁₁ H ₁₇ N	[1][2]
CAS Number	63957-19-7	[2][4]
SMILES	CC(CCc1ccccc1)NC	[1]
InChI Key	PUAUJIPHQUZGF-UHFFFAOYSA-N	[1]
Synonyms	Methamphproamine, Homomethamphetamine, N- Methyl-1-phenyl-3-butanamine	[1][2][5]

```
graph "1_Phenyl_3_methylaminobutane_Structure" {
    layout=neato;
    node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=10, color="#5F6368"];

    // Phenyl Ring
    C1 [pos="0,1!", label="C"];
    C2 [pos="-0.87,-0.5!", label="C"];
    C3 [pos="-0.87,-1.5!", label="C"];
    C4 [pos="0,-2!", label="C"];
    C5 [pos="0.87,-1.5!", label="C"];
    C6 [pos="0.87,-0.5!", label="C"];

    // Butane Chain
    C7 [pos="1.87,0!", label="CH2"];
    C8 [pos="2.87,0.5!", label="CH2"];
    C9 [pos="3.87,0!", label="CH"];
    C10 [pos="4.87,0.5!", label="CH3"];

    // Methylamino Group
    N1 [pos="4.37,-1!", label="NH"];
    C11 [pos="5.37,-1.5!", label="CH3"];

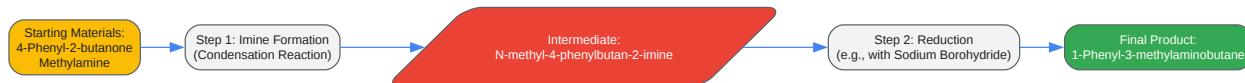
    // Bonds
    C1 -- C2 [len=1];
    C2 -- C3 [len=1];
    C3 -- C4 [len=1];
    C4 -- C5 [len=1];
    C5 -- C6 [len=1];
    C6 -- C1 [len=1];
    C6 -- C7 [len=1.2];
```

```
C7 -- C8 [len=1.2];
C8 -- C9 [len=1.2];
C9 -- C10 [len=1.2];
C9 -- N1 [len=1.2];
N1 -- C11 [len=1.2];
}
```

Caption: 2D representation of the **1-Phenyl-3-methylaminobutane** molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Phenyl-3-methylaminobutane**. It is typically available as a white powder in its hydrochloride salt form, which is soluble in water, DMSO, and methanol.[\[1\]](#)[\[4\]](#)


Property	Value	Unit	Source
Molecular Weight (Freebase)	163.26	g/mol	[1] [6]
Molecular Weight (HCl salt)	199.718	g/mol	[1] [4]
Boiling Point	240.4	°C at 760 mmHg	[2]
Density	0.902	g/cm³	[2]
Flash Point	100.1	°C	[2]
Refractive Index	1.5		[2]
Vapor Pressure	0.0381	mmHg at 25°C	[2]
LogP	2.618		[2]
Hydrogen Bond Donor Count	1		[2]
Hydrogen Bond Acceptor Count	1		[2]
Rotatable Bond Count	4		[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Phenyl-3-methylaminobutane** are not readily available in peer-reviewed scientific literature. However, based on the synthesis of structurally similar compounds, a plausible route is the reductive amination of 4-phenyl-2-butanone with methylamine.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. [7] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Phenyl-3-methylaminobutane**.

Hypothetical Experimental Protocol:

- Step 1: Imine Formation. 4-Phenyl-2-butanone and an excess of methylamine (often in a solvent like methanol) are stirred together. The reaction may be facilitated by a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the imine product.
- Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added to the reaction mixture.[8] The imine is selectively reduced to the secondary amine, **1-Phenyl-3-methylaminobutane**.
- Workup and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield the final product.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including solvent, temperature, reaction time, and choice of reducing agent, would require experimental optimization.

Biological Activity and Signaling Pathways

There is a notable absence of published pharmacological data for **1-Phenyl-3-methylaminobutane** in the scientific literature. It is marketed as a "specialty research chemical" and is not intended for in-vivo use.^{[1][4]} Due to the lack of research, there is no information available regarding its mechanism of action, receptor binding affinities, or signaling pathways.

Given its structural similarity to phenethylamine stimulants, it could be hypothesized to interact with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin). However, without experimental data, any discussion of its biological activity remains speculative.

Conclusion

1-Phenyl-3-methylaminobutane is a structurally defined compound with known physicochemical properties. While a plausible synthetic route via reductive amination can be proposed, detailed experimental protocols and, critically, any data on its biological effects and signaling pathways are absent from the current scientific literature. Further research is required to characterize the pharmacology and toxicology of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-benzyl-4-phenylbutan-2-amine|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. nbino.com [nbino.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenyl-3-methylaminobutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617593#1-phenyl-3-methylaminobutane-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com